molecular formula C8H13NO3 B14495561 [(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid CAS No. 65606-32-8

[(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid

Cat. No.: B14495561
CAS No.: 65606-32-8
M. Wt: 171.19 g/mol
InChI Key: QWUCHLOCQBGCFQ-LURJTMIESA-N
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Description

[(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid is an organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a dihydropyrrole.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using an appropriate alcohol and an acid catalyst.

    Attachment of the Acetic Acid Moiety: The acetic acid moiety can be attached through an esterification or amidation reaction, depending on the starting materials used.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of flow microreactors can enhance the reaction efficiency and reduce the production time compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

[(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The ethoxy group or the acetic acid moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohols or amines.

Scientific Research Applications

[(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid has various applications in scientific research, including:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may serve as a precursor for the synthesis of biologically active molecules, such as pharmaceuticals or agrochemicals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid is unique due to its specific combination of functional groups and the presence of the pyrrolidine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

65606-32-8

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

2-[(2S)-5-ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid

InChI

InChI=1S/C8H13NO3/c1-2-12-7-4-3-6(9-7)5-8(10)11/h6H,2-5H2,1H3,(H,10,11)/t6-/m0/s1

InChI Key

QWUCHLOCQBGCFQ-LURJTMIESA-N

Isomeric SMILES

CCOC1=N[C@@H](CC1)CC(=O)O

Canonical SMILES

CCOC1=NC(CC1)CC(=O)O

Origin of Product

United States

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